![molecular formula C17H18N2O4S B6395483 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-84-1](/img/structure/B6395483.png)
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid (5-PNS-PA) is a novel compound with potential therapeutic applications. It belongs to the class of nicotinic acid derivatives, which are compounds with a pyridine ring structure and a carboxylic acid group. 5-PNS-PA is a highly potent compound that has been studied for its potential to modulate a wide range of physiological and biochemical processes.
Aplicaciones Científicas De Investigación
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has been studied extensively in scientific research. It has been used to study the effects of nicotinic acid derivatives on a variety of physiological and biochemical processes, such as the modulation of calcium channels, the regulation of the immune system, and the regulation of gene expression. 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% has also been studied for its potential therapeutic applications in the treatment of cardiovascular diseases, diabetes, and obesity.
Mecanismo De Acción
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a potent agonist of the nicotinic acid receptor, which is a G protein-coupled receptor that is activated by nicotinic acid derivatives. Activation of the receptor leads to the activation of intracellular signaling pathways, which in turn leads to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The activation of the nicotinic acid receptor by 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate calcium channels, regulate the immune system, and regulate gene expression. It has also been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly potent compound, and its effects are rapid and reversible. It is also relatively stable and easy to synthesize. However, it is important to note that 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is a highly potent compound, and caution should be exercised when using it in laboratory experiments.
Direcciones Futuras
The potential therapeutic applications of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% are numerous and varied. It has been studied for its potential to modulate a wide range of physiological and biochemical processes, and further research is needed to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% in the treatment of cardiovascular diseases, diabetes, and obesity. Finally, further research is needed to explore the potential of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% as a novel drug for the treatment of other diseases.
Métodos De Síntesis
5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95% is synthesized by a condensation reaction between 4-(piperidin-1-ylsulfonyl)phenol and 5-bromonicotinic acid. The reaction is carried out in aqueous solution at room temperature, and the product is isolated as a white solid. The yield of the reaction is typically greater than 95%.
Propiedades
IUPAC Name |
5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c20-17(21)15-10-14(11-18-12-15)13-4-6-16(7-5-13)24(22,23)19-8-2-1-3-9-19/h4-7,10-12H,1-3,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRYGXSCNWAERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688488 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261913-84-1 |
Source


|
| Record name | 5-[4-(Piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

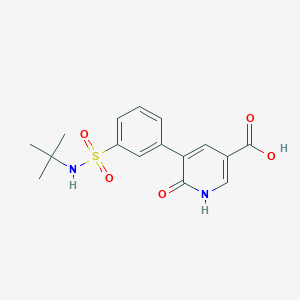



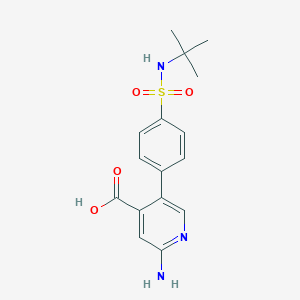
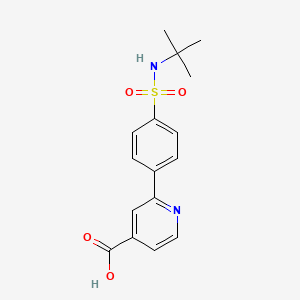
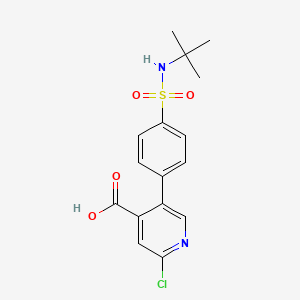
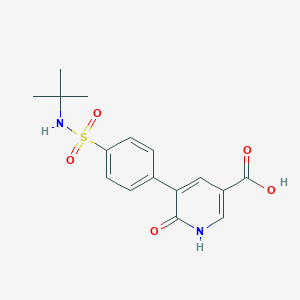

![2-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395458.png)
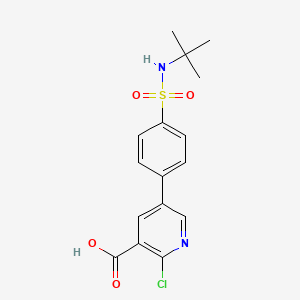
![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)

![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)